Methyl lactate

Description

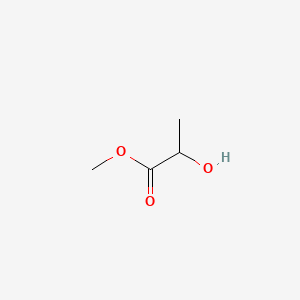

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKGGXMPWTOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027197 | |

| Record name | Methyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Methyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

144-145 °C | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup) | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.6 (Air = 1) | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.85 [mmHg], 3.5 mm Hg at 25 °C | |

| Record name | Methyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent liquid | |

CAS No. |

547-64-8, 2155-30-8 | |

| Record name | Methyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (±)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LACTATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H10S91526X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing Point: approximately -66 °C | |

| Record name | METHYL LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methyl lactate physicochemical properties for solvent selection

An In-depth Technical Guide to Methyl Lactate (B86563) for Solvent Selection

Introduction

Methyl lactate (C4H8O3) is an organic ester derived from lactic acid, which is often produced through the fermentation of renewable resources like corn.[1] It is recognized as a "green solvent" due to its high biodegradability, low toxicity, and derivation from natural feedstocks.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties of this compound, making it a valuable resource for researchers, scientists, and drug development professionals in the process of solvent selection. Its unique characteristics, including high solvency for a range of compounds and a favorable safety profile, position it as a sustainable alternative to traditional petrochemical solvents in various applications, from pharmaceutical formulations to industrial coatings.[2][6][7]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. This data is essential for evaluating its performance in various solvent applications.

| Property | Value | Source |

| Molecular Formula | C4H8O3 | [7][8][9] |

| Molecular Weight | 104.10 g/mol | [8] |

| Appearance | Colorless, transparent liquid | [8][9][10] |

| Odor | Characteristic, mild, fruity | [3][11] |

| Boiling Point | 144-145 °C (at 760 mmHg) | [7][8][9][11] |

| Melting/Freezing Point | -66 °C | [8][11] |

| Density | 1.093 g/mL (at 20 °C) | [10] |

| Vapor Pressure | 1.85 - 3.5 mmHg (at 25 °C) | [4][8] |

| Vapor Density | 3.6 (Air = 1) | [8][11] |

| Viscosity | 3.106 cP (at 20 °C) | [11] |

| Refractive Index | 1.413 - 1.415 (at 20 °C) | [7][11] |

| Surface Tension | 35 dyn/cm (at 20 °C) | [11] |

| Solubility | Miscible with water and most organic solvents | [8][10][11] |

Safety and Environmental Profile

This compound is distinguished by its favorable safety and environmental characteristics, making it a responsible choice in many applications.

| Property | Value | Source |

| Flash Point | 49 - 54.5 °C (closed cup) | [2][8][11] |

| Autoignition Temperature | 385 °C (725 °F) | [8][11] |

| Toxicity (Oral LD50, Rat) | > 5,000 mg/kg | [11] |

| Biodegradability | Readily biodegradable (>90% in OECD 301C tests) | [2] |

| ICH Classification | Class 3 Solvent (low toxic potential) | [2] |

| Hazard Classification | Flammable Liquid (Category 3) | [2][12] |

Applications in Drug Development

This compound is increasingly utilized in the pharmaceutical industry due to its versatile properties.

-

Solvent for Active Pharmaceutical Ingredients (APIs): It can effectively dissolve a wide array of both polar and non-polar APIs, which is critical for creating stable and uniform drug formulations.[6]

-

Excipient and Carrier: Beyond its role as a solvent, this compound serves as an excipient that can enhance the stability and absorption of drugs.[3][6] Its skin-penetrating properties make it particularly useful in topical formulations like creams and lotions.[6]

-

Improving Bioavailability: It can be used as a carrier to improve the solubility and, consequently, the bioavailability of poorly soluble drug candidates, a common challenge in modern drug development.[6][7]

-

Green Chemistry: The biodegradability and low toxicity of this compound align with the pharmaceutical industry's growing emphasis on sustainable and green manufacturing practices.[6][13]

Experimental Protocols

Determining the Solubility of an Active Pharmaceutical Ingredient (API) in this compound

This protocol outlines a general method for determining the equilibrium solubility of a solid API in this compound, a fundamental experiment for formulation development.

Objective: To quantify the maximum amount of a solid API that can be dissolved in this compound at a specific temperature.

Materials:

-

This compound (appropriate grade, e.g., 99% purity)

-

API powder (of known purity)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of the API powder to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of this compound to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vial and allow it to stand at the experimental temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume or mass of the filtered, saturated solution with a suitable solvent (in which both the API and this compound are soluble) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method (or other appropriate technique) to determine the concentration of the API.

-

Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or g/100g , based on the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate key logical workflows and concepts related to the use of this compound as a solvent.

Caption: Solvent selection workflow featuring this compound.

Caption: Lifecycle of this compound as a green solvent.

Conclusion

This compound presents a compelling profile for solvent selection, particularly for industries focused on safety, sustainability, and high performance. Its combination of broad solvency, low toxicity, and ready biodegradability makes it an excellent replacement for more hazardous conventional solvents. For drug development professionals, its ability to act as both a solvent and an excipient offers unique advantages in formulating effective and stable delivery systems. The data and protocols provided in this guide serve as a foundational resource for the evaluation and implementation of this compound in advanced scientific applications.

References

- 1. EP2956434A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 2. biviture.com [biviture.com]

- 3. Basic Knowledge about this compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. methyl (R)-lactate|17392-83-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. This compound | 547-64-8 [chemicalbook.com]

- 11. This compound (DL) this compound | 547-64-8 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 12. musashino.com [musashino.com]

- 13. nbinno.com [nbinno.com]

Synthesis of methyl lactate from renewable resources

An In-depth Technical Guide to the Synthesis of Methyl Lactate (B86563) from Renewable Resources

Introduction

Methyl lactate (ML) is a biodegradable, non-toxic green solvent and a crucial platform chemical.[1] It serves as a precursor for the production of polylactic acid (PLA), a renewable and biodegradable polymer that has emerged as a sustainable alternative to petroleum-derived plastics.[2] Furthermore, this compound is a valuable intermediate for synthesizing other chemicals like acrylic acid, 1,2-propanediol, and pyruvic acid.[3] The increasing demand for sustainable chemicals has spurred significant research into the production of this compound from renewable biomass resources, moving away from fossil fuel dependence.[1]

This technical guide provides a comprehensive overview of the primary catalytic routes for synthesizing this compound from various renewable feedstocks, including carbohydrates, glycerol (B35011), lactic acid, and polylactic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Synthesis from Carbohydrates

The conversion of abundant biomass-derived carbohydrates, such as glucose, fructose (B13574), and hemicellulose, into this compound is a promising one-pot synthesis route.[2][3] The general mechanism for converting hexoses (like glucose) involves a cascade of reactions:

-

Isomerization : Glucose (an aldose) is first isomerized to fructose (a ketose), a reaction catalyzed by Lewis acids or bases.[1][4]

-

Retro-Aldol Reaction : Fructose is cleaved into two three-carbon (C3) intermediates, typically dihydroxyacetone (DHA) and glyceraldehyde (GLY).[1][4]

-

Conversion to this compound : These C3 intermediates undergo dehydration and rearrangement (e.g., 1,2-hydride shift) in the presence of methanol (B129727) to form this compound.[4][5]

Pentose sugars (C5) from hemicellulose can also be converted, yielding one molecule of this compound and a two-carbon moiety like glycolaldehyde.[3][6] Various heterogeneous catalysts, particularly tin-functionalized zeolites and acid-base bifunctional metal oxides, have shown high efficacy in this transformation.[3][4]

Data Presentation: Catalytic Conversion of Carbohydrates

The following table summarizes the performance of various catalytic systems for the conversion of carbohydrates to this compound.

| Substrate | Catalyst | Temp. (°C) | Time (h) | ML Yield (%) | Reference(s) |

| Glucose | γ-Al2O3 | 160 | 24 | 28 | |

| Fructose | CoO@silicalite-1 | 180 | 18 | 43.8 | |

| Glucose | [K]Sn-USY | 150 | 6 | ~55 | [6] |

| Xylose | [K]Sn-USY | 150 | 6 | ~50 | [6] |

| Glucose | SnCl4·5H2O | 180 | 3 | 45.8 | [7] |

| Glucose | Sn(salen)/IL | 160 | 2 | 68.9 | [8][9] |

| Glucose | K-Sn-H-Y-30 | 150 | - | 72 | [10] |

| Dihydroxyacetone | [K]Sn-β | - | 6 | >95 | [3] |

Experimental Protocol: Synthesis using Sn-Beta Zeolite

This protocol is based on the catalytic conversion of hexoses using a tin-beta zeolite catalyst.[11]

1. Catalyst Preparation (Hydrothermal Synthesis of Sn-Beta):

-

Prepare a synthesis gel with appropriate molar ratios of silica (B1680970) source, tin source, structure-directing agent (e.g., tetraethylammonium (B1195904) hydroxide), and water.

-

Transfer the gel to a Teflon-lined stainless-steel autoclave.

-

Perform crystallization at 140 °C for 14 days.[11]

-

After crystallization, filter the solid product, wash thoroughly with deionized water until neutral pH is achieved, and dry overnight at 80-120 °C.[11]

-

Finally, calcine the dried solid at 550 °C for 6 hours to remove the organic template and obtain the active Sn-Beta catalyst.[11]

2. Catalytic Reaction:

-

Prepare a stock solution of the carbohydrate substrate (e.g., 0.132 M glucose) in methanol.[11]

-

Add 50 mg of the prepared Sn-Beta catalyst to a reactor vessel (e.g., a microwave reactor tube or a stirred autoclave).[11]

-

Add 5 mL of the carbohydrate stock solution to the reactor.[11]

-

Add an internal standard (e.g., 80 µL of DMSO) for quantitative analysis.[11]

-

Seal the reactor and heat to the reaction temperature (e.g., 160 °C) under magnetic stirring.[11]

-

Maintain the reaction for the desired duration (e.g., 5 minutes to 4 hours).[11]

3. Product Analysis:

-

After the reaction, cool the reactor to room temperature.

-

Separate the catalyst from the liquid product mixture by centrifugation or filtration.

-

Analyze the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound and unreacted substrate, allowing for the calculation of conversion and yield.

Synthesis from Glycerol

Glycerol, an abundant and low-cost byproduct of biodiesel production, is an attractive renewable feedstock for this compound synthesis.[12][13] The conversion is typically a two-step, one-pot process:

-

Selective Oxidation : Glycerol is first oxidized to form C3 triose intermediates, primarily dihydroxyacetone (DHA).[14][15] This step often employs supported gold nanoparticle catalysts.[14]

-

Rearrangement and Esterification : The DHA intermediate then undergoes an acid-catalyzed rearrangement to a pyruvaldehyde intermediate, which subsequently converts to this compound in the methanol solvent.[15][16] Solid acid catalysts like Sn-Beta or Sn-MCM-41 are effective for this step.[12][15]

A multifunctional or bifunctional catalytic system, often a physical mixture of an oxidation catalyst (e.g., Au/CuO) and a solid acid catalyst (e.g., Sn-Beta), is used to achieve this transformation efficiently.[12][15]

Data Presentation: Catalytic Conversion of Glycerol

The table below outlines key results from studies on the conversion of glycerol to this compound.

| Catalyst System | Temp. (°C) | Pressure | Time (h) | ML Yield (%) | Reference(s) |

| Au-CuO + Sn-Beta | 90 | 1.6 MPa O₂ | 6 | 59 | [12][17] |

| Au/CuO + Sn-MCM-41 | 90 | 3 MPa Air | 5 | 63 | [15] |

| Sn-Beta (SSIE) | 160 | 0.1 MPa O₂ | 4 | ~21* | [13] |

*Note: Calculated from 36.8% conversion and 56.7% selectivity.

Experimental Protocol: Synthesis using a Bifunctional Au/CuO and Sn-Beta System

This protocol is adapted from methodologies using a physical mixture of catalysts for one-pot glycerol conversion.[12][15]

1. Catalyst Preparation:

-

Sn-Beta Synthesis: Prepare Sn-Beta zeolite as described in the previous section.

-

Au/CuO Synthesis: Prepare the gold-on-copper-oxide catalyst via a deposition-precipitation or impregnation method. For example, impregnate a CuO support with a solution of a gold precursor (e.g., HAuCl₄), followed by drying and calcination to produce finely dispersed Au nanoparticles on the CuO surface.

2. Catalytic Reaction:

-

Charge a high-pressure autoclave reactor with glycerol, methanol (solvent), and the catalyst mixture (e.g., a specific mass ratio of Au/CuO and Sn-Beta).

-

Seal the reactor, purge it with an inert gas, and then pressurize with the oxidant (e.g., O₂ or air) to the desired pressure (e.g., 1.6 MPa O₂).[12]

-

Heat the reactor to the target temperature (e.g., 90 °C) while stirring vigorously to ensure good mixing and mass transfer.[12]

-

Maintain the reaction for a set duration (e.g., 6 hours).[12]

3. Product Analysis:

-

After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction.

-

Depressurize the reactor safely.

-

Collect the liquid sample and separate the solid catalysts by centrifugation.

-

Analyze the liquid phase using GC or HPLC to quantify the this compound yield and glycerol conversion.

Synthesis via Lactic Acid Esterification

This is a well-established, two-step approach where lactic acid is first produced from biomass, typically via fermentation, and then esterified with methanol to yield this compound.[18][19] The esterification reaction is a reversible equilibrium-limited process:

Lactic Acid + Methanol ⇌ this compound + Water

To achieve high yields, the equilibrium must be shifted towards the products. This is commonly done using an excess of methanol or by removing water from the reaction mixture as it forms, for which reactive distillation is a highly effective technique.[18]

Data Presentation: Esterification of Lactic Acid

| Method | Catalyst | Molar Ratio (MeOH:LA) | Temp. (°C) | ML Yield (%) | Reference(s) |

| Reactive Distillation | H₂SO₄ (3 wt%) | 3:1 | <135 | 76.7 | [18] |

| Reactive Distillation | H₂SO₄ (3 wt%) | 2:1 | <135 | ~65 | [18] |

| Batch Reaction | Amberlyst 15 | - | - | - | [20] |

| Batch with Extractant | MgCl₂ | 3:1 | 60 | High | [21] |

Experimental Protocol: Esterification via Reactive Distillation

This protocol is based on the batch reactive distillation process using an acid catalyst.[18]

1. Materials and Setup:

-

Reagents: Lactic acid (e.g., 90% solution), absolute methanol, and a strong acid catalyst (e.g., concentrated H₂SO₄, 3 wt% of the reaction mass).[18]

-

Apparatus: A laboratory-scale reactive distillation setup, including a reboiler (reaction vessel), a packed distillation column, a condenser, and a reflux divider.

2. Reaction Procedure:

-

Charge the reboiler with lactic acid and methanol at a specific molar ratio (e.g., 3:1 methanol to lactic acid).[18]

-

Add the H₂SO₄ catalyst to the reboiler.[18]

-

Heat the reboiler to initiate boiling and start the reaction. The temperature should be controlled to avoid product degradation (e.g., below 135 °C).[18]

-

Operate the column under total reflux initially to establish the temperature profile (e.g., for ~40 minutes).[18]

-

Begin distillation, continuously removing the more volatile components (excess methanol and the methanol-water azeotrope) from the top of the column.[18] This removal of products shifts the reaction equilibrium, driving the conversion of lactic acid.

-

The reaction is complete when the desired conversion is reached, often indicated by a rise in the temperature at the top of the column (from methanol's boiling point of ~65 °C to water's boiling point).[18]

-

The final product, this compound, is recovered from the reboiler at the bottom of the column.[18]

3. Product Purification and Analysis:

-

The crude this compound in the reboiler can be purified by further distillation under reduced pressure.

-

The yield is calculated based on the amount of lactic acid consumed, which can be determined by titration of the initial and final reaction mixtures.[18]

Synthesis from Polylactic Acid (PLA) Methanolysis

The chemical recycling of post-consumer PLA waste into its monomer is a key component of a circular bio-economy. Methanolysis is an effective method for the depolymerization of PLA to yield this compound.[22][23] This transesterification reaction is typically catalyzed by metal salts or organocatalysts. Zinc acetate (B1210297) has been identified as a particularly effective and commercially available catalyst for this process.[22] The reaction can be enhanced by using dual-catalyst systems, such as zinc acetate combined with an organocatalyst like triazabicyclodecene (TBD).[22][23]

Data Presentation: Methanolysis of PLA

| Catalyst (2 mol%) | Temp. (°C) | Time for >95% Yield | Notes | Reference(s) |

| Zn(OAc)₂ | 130 | ~150 min | Single catalyst system. | [22] |

| Mg(OAc)₂ | 130 | >240 min | Lower activity than zinc acetate. | [22] |

| TBD | 130 | >240 min | Low activity alone. | [22] |

| Zn(OAc)₂ + TBD | 130 | <30 min | Synergistic effect, highest reactivity. | [22][23] |

| Zn(OAc)₂ + DMAP | 130 | ~60 min | Synergistic effect observed. | [22][23] |

Experimental Protocol: Catalytic Methanolysis of PLA

This protocol is based on the batch methanolysis of PLA using a zinc acetate and TBD dual catalyst system.[22]

1. Materials and Setup:

-

Reagents: PLA (e.g., pellets or powder), methanol, zinc acetate dihydrate (Zn(OAc)₂), and triazabicyclodecene (TBD).

-

Apparatus: A stirred batch reactor (e.g., a round-bottom flask with a reflux condenser or a pressure vessel) equipped with heating and magnetic or mechanical stirring.

2. Reaction Procedure:

-

Add PLA (e.g., 2 g), the catalysts (e.g., 2 mol% total, with a specific ratio of Zn(OAc)₂ to TBD), and methanol (e.g., 17 equivalents relative to the PLA repeating unit) to the reactor.[22]

-

Seal the reactor and begin stirring.

-

Heat the mixture to the reaction temperature (e.g., 130 °C) and maintain for the required duration.[22]

-

Withdraw small aliquots of the reaction mixture at different time intervals to monitor the progress of the reaction.

3. Product Analysis:

-

Quench the reaction for each aliquot by cooling.

-

Analyze the samples to determine the concentration of this compound. This can be done using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or by ¹H NMR spectroscopy to quantify the disappearance of PLA ester linkages and the appearance of the this compound signal.[24]

-

Plot the yield of this compound versus time to determine the reaction rate and the time required for complete conversion.

References

- 1. Catalytic Conversion of High Fructose Corn Syrup to this compound with CoO@silicalite-1 - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Production of this compound with Sn-USY and Sn-β: Insights into Real Hemicellulose Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glucose conversion process to this compound catalyzed by SnCl4-based homogeneous catalysis :: BioResources [bioresources.cnr.ncsu.edu]

- 8. deepdyve.com [deepdyve.com]

- 9. research.abo.fi [research.abo.fi]

- 10. researchgate.net [researchgate.net]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. mdpi.com [mdpi.com]

- 13. techscience.com [techscience.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic Conversion of Glycerol to this compound over Au-CuO/Sn-Beta: The Roles of Sn-Beta | Semantic Scholar [semanticscholar.org]

- 18. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 19. Continuous Production of this compound from Hemicellulosic Sugars: Identifying and Sorting out Sn-USY-Based Catalyst Deactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. EP2956434A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 22. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of this compound Production [mdpi.com]

- 23. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of this compound Production : LSBU Open Research [openresearch.lsbu.ac.uk]

- 24. Kinetics of this compound Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of methyl lactate (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic properties of methyl lactate (B86563) is essential for its characterization and quality control in research and industrial applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl lactate, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₈O₃) is the methyl ester of lactic acid, featuring a chiral center at the α-carbon. Its structure gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and the study of its chemical environment.

Caption: Chemical structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

| Signal Label | Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| a | CH₃-CH | 1.40 | Doublet | 6.91 |

| b | CH₃-CH-OH | 4.27 | Quartet | 6.91 |

| c | O-CH₃ | 3.77 | Singlet | N/A |

| d | -OH | 2.83 | Doublet | 5.20 |

| Solvent: CDCl₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four carbon atoms in the molecule.

| Signal Label | Assignment | Chemical Shift (δ) in ppm |

| a | C H₃-CH | 20.4 |

| b | CH₃-C H-OH | 66.7 |

| c | C =O | 176.1 |

| e | O-C H₃ | 52.6 |

| Solvent: CDCl₃ |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A small amount of a reference standard, like tetramethylsilane (B1202638) (TMS), can be added for accurate chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used for data acquisition.

-

Data Acquisition: The prepared sample in the NMR tube is placed into the spectrometer's probe. For ¹H NMR, standard parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger spectral width (around 200 ppm) and a proton-decoupled sequence are typically used.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Methyl Lactate: A Comprehensive Health and Safety Guide for Laboratory Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for methyl lactate (B86563) in a laboratory setting.

This guide provides a detailed overview of the health and safety aspects of methyl lactate, a versatile and widely used solvent and reagent in scientific research and development.[1] Understanding the potential hazards associated with this compound is crucial for maintaining a safe laboratory environment. This document outlines the physical and chemical properties, toxicological data, and essential safety protocols to minimize risks.

Chemical and Physical Properties

This compound is a colorless, transparent liquid with a characteristic odor.[2] It is soluble in water, alcohol, and acetone.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H8O3[3] |

| Molecular Weight | 104.10 g/mol [4] |

| Boiling Point | 144-145 °C[4] |

| Melting/Freezing Point | Approx. -66 °C[4] |

| Flash Point | 49 °C / 120.2 °F (closed cup)[5] |

| Autoignition Temperature | 385 °C / 725 °F[6] |

| Density | 1.09 g/cm³ at 19 °C[4] |

| Vapor Density | 3.6 (Air = 1)[4] |

| Vapor Pressure | 1.85 mmHg[4] |

| Solubility | Soluble in water, alcohol, and acetone.[2] |

Toxicological Data

The primary routes of exposure to this compound are inhalation, skin contact, ingestion, and eye contact.[2] While it has low acute toxicity, it can cause irritation. This section summarizes the available toxicological data.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Result |

| LD50 | Rat | Oral | >5,000 mg/kg[2] |

| LC50 | Rat | Inhalation | >5.73 g/m³ (No fatal cases)[2] |

| LDL0 | Rat | Peritoneum | 1,000 mg/kg[2] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LDL0: Lowest Published Lethal Dose

Mutagenicity: this compound has been shown to be negative for mutagenicity in the Ames test, indicating it is not a bacterial mutagen.[2]

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause serious eye irritation and may cause respiratory irritation.[7][8]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Experimental Protocols

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Historical Context)

The LD50 value for this compound was likely determined using a method similar to the now-deleted OECD Guideline 401. This guideline provided a framework for assessing the acute oral toxicity of a substance.[3] Although this specific guideline has been replaced by alternative methods that use fewer animals (such as OECD 420, 423, and 425), the fundamental principles are informative.[2][9]

Methodology Overview:

-

Test Animals: The test is typically conducted on a rodent species, most commonly rats.[3] A sufficient number of animals, usually at least 5 of the same sex per dose level, are used.[3]

-

Housing and Fasting: Animals are housed in suitable cages under controlled environmental conditions (temperature, humidity, light cycle).[3] Prior to dosing, animals are fasted overnight, with water remaining available.[3]

-

Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group.[3] The substance is typically administered by gavage.[3]

-

Observation Period: The animals are observed for a period of at least 14 days.[3] Observations include changes in skin, fur, eyes, and behavior, as well as signs of toxicity and the time of death.[3]

-

Data Analysis: The LD50 is a statistically derived single dose that is expected to cause death in 50% of the animals.[3]

Flash Point Determination - Closed Cup Method

The flash point of this compound is determined using a closed-cup method, as indicated in safety data sheets.[5] Standardized methods like ASTM D56 or ASTM D93 are commonly used for this purpose.[10]

Methodology Overview (General Closed-Cup Principle):

-

Apparatus: A closed-cup tester consists of a sample cup with a tightly fitting lid that has openings for an ignition source, a stirrer, and a thermometer.

-

Procedure: A specified volume of the sample is placed in the test cup.[10] The sample is then heated at a slow, constant rate.[10]

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[10]

-

Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a brief flash.[10]

Mutagenicity - Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11] It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium.[8]

Methodology Overview:

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium are used.[8]

-

Exposure: The bacteria are exposed to the test substance (this compound) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[8] The S9 fraction is included to simulate the metabolic processes that occur in mammals.[8]

-

Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[8]

-

Incubation and Observation: The plates are incubated for a few days.

-

Result Interpretation: If the chemical is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form visible colonies.[8] The number of revertant colonies is compared to the number of spontaneous revertants in the negative control. A significant increase in the number of colonies in the presence of the test substance indicates a mutagenic potential.[8]

Safe Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Use in a well-ventilated area.[2]

-

Avoid breathing mist, vapors, or spray.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Take precautionary measures against static discharge.[2]

-

Wear appropriate personal protective equipment (PPE).[2]

Storage:

-

Store in a well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Keep cool.[2]

-

Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON Center or doctor/physician.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, practice artificial respiration. Call a POISON CENTER or doctor/physician if the victim feels unwell.[2] |

| Ingestion | Rinse mouth. Never give anything by mouth to an unconscious person. Call a doctor/physician if the victim feels unwell.[2] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemicals, foam, or carbon dioxide.[2]

-

Special Hazards: Flammable liquid. Burning may produce irritant gases and fumes such as carbon monoxide and carbon dioxide.[2]

-

Fire-fighting Methods: Cut off the combustion source and use a suitable extinguishing agent. Cool tanks and buildings with a water spray to reduce the risk of fire spread. Fire-fighting should be done from the windward side.[2]

-

Protection for Fire-fighters: Firefighters should wear appropriate breathing apparatus and protective equipment.[2]

Accidental Release Measures

-

Personal Precautions: Wear personal protective equipment.

-

Environmental Precautions: Do not allow the substance to enter sewers or waterways. If this occurs, inform the relevant authorities.[2]

-

Containment and Cleaning Up:

-

Small Spills: Absorb spills with inert material (e.g., sand, vermiculite) and place them into a suitable container for disposal.[2][8]

-

Large Spills: Dike the spilled material to prevent further spreading.[8] Stop the flow of material if it is safe to do so.[8] Clean the affected area with a large quantity of water.

-

-

Disposal: Dispose of waste and residues in accordance with local authority requirements.[2]

Laboratory Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory, which is applicable to a this compound spill.

Caption: General workflow for responding to a chemical spill in a laboratory.

This guide is intended to provide comprehensive health and safety information for the use of this compound in a laboratory setting. It is essential for all personnel to be familiar with this information and to adhere to all institutional safety protocols.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. This compound | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. utu.fi [utu.fi]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. delltech.com [delltech.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

A Comprehensive Technical Guide to the Solubility of Methyl Lactate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl lactate (B86563), a versatile and biodegradable solvent with a growing range of applications in the pharmaceutical, chemical, and materials science industries. This document consolidates available solubility data, outlines experimental methodologies for solubility determination, and offers insights into the molecular interactions governing the solubility of this important ester.

Introduction to Methyl Lactate

This compound (CH₃CH(OH)COOCH₃) is the methyl ester of lactic acid. It is a colorless liquid with a mild, characteristic odor. As a chiral molecule, it exists as two enantiomers, (R)-(-)-methyl lactate and (S)-(+)-methyl lactate, as well as a racemic mixture. Its favorable properties, including high solvency power, biodegradability, and low toxicity, have made it an attractive green alternative to many conventional organic solvents.[1][2] Understanding its solubility in a wide array of organic solvents is crucial for its effective use in various applications, from drug formulation and delivery to reaction chemistry and coatings.

Qualitative Solubility of this compound

General descriptions of this compound's solubility are widely available. It is known to be miscible with water, although this can be accompanied by hydrolysis over time.[3][4] It is also described as being soluble in many common organic solvents.[1] The table below summarizes the qualitative solubility of this compound based on available literature.

| Solvent Family | Specific Solvents | Solubility | Reference(s) |

| Alcohols | Methanol, Ethanol | Miscible | [1][2] |

| Ethers | Diethyl Ether | Soluble | [3][5] |

| Ketones | Acetone | Easily Soluble | [1] |

| Esters | Ethyl Acetate | Soluble | [1] |

| Aromatic Hydrocarbons | Toluene | Soluble | [1] |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble | [1] |

| Chlorinated Solvents | Chloroform | Likely Soluble | [1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | [1] |

Note: "Likely Soluble" indicates that while not explicitly stated, based on the general description of being "soluble in most organic solvents," solubility is expected.

Quantitative Solubility Data

Despite the widespread use of this compound, a comprehensive, publicly available dataset of its quantitative solubility (e.g., in mole fraction, g/100 mL, or molality) in a range of common organic solvents across various temperatures is surprisingly limited in the readily accessible scientific literature. Much of the available quantitative data focuses on its behavior in supercritical carbon dioxide, which, while important for specific applications, does not address its solubility in conventional liquid organic solvents.[6][7][8]

This notable gap in the literature presents an opportunity for further research to systematically determine and publish the solubility of this compound in a comprehensive set of organic solvents as a function of temperature. Such data would be invaluable for optimizing processes in drug development, chemical synthesis, and materials science.

Experimental Protocols for Solubility Determination

For researchers and professionals who need to determine the solubility of this compound in specific solvent systems, the gravimetric method is a reliable and widely used technique for solid-liquid equilibrium measurements.[9][10][11]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, and then determining the concentration of the solute in that saturated solution by weighing the residue after evaporating the solvent.

Apparatus and Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water or oil bath with temperature control (±0.1 °C)

-

Isothermal shaker

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven for drying

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial. The presence of undissolved this compound is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated. The shaking ensures good mixing and accelerates the attainment of equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Evaporation of Solvent: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Drying and Weighing of Residue: Once the solvent is removed, dry the remaining this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Calculation of Solubility: The solubility can be calculated using the following formulas:

-

Mass Fraction (w): w = m_solute / (m_solute + m_solvent) where:

-

m_solute is the mass of the dried this compound residue.

-

m_solvent is the mass of the solvent in the withdrawn sample (mass of the sample minus the mass of the solute).

-

-

Mole Fraction (x): x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

-

M_solute is the molar mass of this compound.

-

M_solvent is the molar mass of the solvent.

-

-

Solubility in g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100

-

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining this compound solubility via the gravimetric method.

Molecular Interactions and Solubility

The solubility of this compound in various organic solvents is governed by the principle of "like dissolves like." this compound possesses both a polar hydroxyl (-OH) group and a moderately polar ester group, as well as a nonpolar methyl group. This amphiphilic nature allows it to interact favorably with a range of solvents.

-

In polar protic solvents (e.g., alcohols): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces and high solubility.

-

In polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO): The carbonyl oxygen of the ester group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, facilitating dipole-dipole interactions and resulting in good solubility.

-

In nonpolar solvents (e.g., toluene, hexane): The nonpolar alkyl chain of this compound allows for van der Waals interactions with nonpolar solvents, leading to some degree of solubility, although likely lower than in polar solvents.

A deeper understanding of these interactions can be achieved through computational modeling, such as the use of Hansen Solubility Parameters (HSP), which can predict the solubility of a solute in a solvent based on their respective dispersion, polar, and hydrogen bonding parameters.

Conclusion and Future Outlook

This compound is a versatile and environmentally friendly solvent with broad solubility in many organic solvents. While qualitative data confirms its utility, there is a clear need for more comprehensive quantitative solubility data as a function of temperature in a wider range of common organic solvents. The experimental protocol detailed in this guide provides a robust method for researchers to generate this valuable data. Future work in this area will be critical for advancing the application of this compound in pharmaceuticals, sustainable chemistry, and materials science, enabling more precise formulation and process design.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2155-30-8 | Benchchem [benchchem.com]

- 5. This compound [drugfuture.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

Methyl Lactate: A Technical Guide to Environmental Impact and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lactate (B86563), a methyl ester of lactic acid, is increasingly utilized as a green solvent and chemical intermediate in various industries, including pharmaceuticals. Its favorable environmental profile is a key driver of its adoption. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of methyl lactate, synthesizing available data on its ecotoxicity and environmental fate. The document details the experimental protocols used to assess these endpoints and presents quantitative data in a structured format for clarity and comparative analysis. Furthermore, it visualizes the key processes of biodegradation and standardized testing methodologies to support research and development efforts.

Environmental Fate and Biodegradation

This compound is recognized for its positive environmental characteristics, primarily its ready biodegradability and low potential for bioaccumulation.[1] The primary mechanism for its degradation in the environment is hydrolysis, followed by microbial metabolism.

Abiotic and Biotic Degradation Pathway

In aqueous environments, this compound undergoes hydrolysis to form lactic acid and methanol (B129727).[2] This reaction can occur abiotically but is significantly accelerated by microbial esterase enzymes. Both lactic acid and methanol are common, naturally occurring substances that are readily metabolized by a wide range of microorganisms found in soil and aquatic environments.[3][4][5]

Lactic acid enters central metabolic pathways (like the Citric Acid Cycle) to be ultimately converted to carbon dioxide and water. Methanol is metabolized by methylotrophic bacteria, also resulting in mineralization to CO2 and water.[4] This two-step degradation process ensures that this compound does not persist in the environment.

Ready Biodegradability

This compound is classified as readily biodegradable .[6] This classification is based on results from standardized screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). In these tests, a substance is considered readily biodegradable if it achieves a high percentage of mineralization (typically >60% for oxygen demand or CO2 production) within a 10-day window during a 28-day incubation period.[2] Studies have shown that lactic acid and its alkyl esters, including this compound, are degraded by more than 60% in such tests.[6]

| Parameter | Result | Method | Reference |

| Aerobic Biodegradability | Readily Biodegradable (>60% degradation) | OECD 301 Series | [6] |

Ecotoxicity Profile

The ecotoxicity of this compound is generally considered to be low, particularly for aquatic organisms. This section summarizes the available quantitative data from standardized ecotoxicological tests.

Aquatic Toxicity

Acute toxicity testing is performed across three trophic levels: invertebrates (e.g., Daphnia), algae (e.g., Pseudokirchneriella subcapitata), and fish (e.g., Pimephales promelas). The available data indicates that high concentrations of this compound are required to elicit an acute toxic response.

| Organism | Endpoint | Duration | Result (mg/L) | Method | Reference |

| Invertebrate (Daphnia magna) | EC₅₀ (Immobilisation) | 48 hours | > 40 | OECD 202 | [7] |

| EL₅₀ (Loading Rate) | 48 hours | > 100 | OECD 202 | [7] | |

| Fish (Pimephales promelas, Fathead Minnow) | LC₅₀ (Lethality) | 96 hours | Data Not Available | OECD 203 | - |

| Algae (P. subcapitata) | EC₅₀ (Growth Inhibition) | 72 hours | Data Not Available | OECD 201 | - |

EC₅₀: The concentration of a substance that causes an effect in 50% of the test population. EL₅₀: The effective loading rate of a substance that causes an effect in 50% of the test population. LC₅₀: The concentration of a substance that is lethal to 50% of the test population. Note: Specific quantitative data for fish and algae could not be located in publicly available literature at the time of this review. However, qualitative assessments suggest low toxicity.[6]

Experimental Protocols

The data presented in this guide are derived from standardized and internationally recognized test guidelines, primarily from the OECD. These protocols are designed to ensure data quality, reproducibility, and comparability.

OECD 301F: Manometric Respirometry Test

This method is a cornerstone for determining the ready biodegradability of a chemical. It measures the oxygen consumed by a microbial inoculum as it metabolizes the test substance in a closed system.

Methodology:

-

Preparation: A defined volume of mineral medium is inoculated with activated sludge from a wastewater treatment plant.

-

Incubation: The test substance is added as the sole source of organic carbon at a concentration typically between 50-100 mg/L of Theoretical Oxygen Demand (ThOD). The mixture is incubated in sealed flasks at a constant temperature (e.g., 22 ± 2°C) in the dark for up to 28 days.

-

Measurement: Oxygen consumption is measured over time using a manometric device, which detects pressure changes in the headspace of the flask. Evolved carbon dioxide is trapped by a potassium hydroxide (B78521) solution.

-

Analysis: The amount of oxygen consumed by the microorganisms is corrected for the oxygen uptake of a blank control (inoculum only) and expressed as a percentage of the ThOD.

-

Validation: A readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to validate the activity of the microbial inoculum.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.

-

Exposure: Groups of daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.

-

Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

-

Analysis: The results are used to calculate the EC₅₀, the concentration at which 50% of the daphnids are immobilized.

Conclusion

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. oecd.org [oecd.org]

- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 4. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

An In-depth Technical Guide to 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS 3715-31-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-Methyl-2-oxovaleric acid sodium salt, a key intermediate in the catabolism of branched-chain amino acids. An initial query for CAS number 547-64-8 identified Methyl lactate. However, the core requirements of this guide align with the properties and applications of 3-Methyl-2-oxovaleric acid sodium salt, which is correctly identified by CAS number 3715-31-9 . This document will focus exclusively on the latter compound, offering detailed insights into its chemical properties, research applications, and associated metabolic pathways.

Core Chemical Properties

3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-Sodium 3-methyl-2-oxovalerate or DL-α-Keto-β-methylvaleric acid sodium salt, is the sodium salt of a branched-chain α-keto acid.[1][2] It is a racemic mixture of the D- and L-3-methyl-2-oxovaleric acids.[2]

| Property | Value | Reference(s) |

| CAS Number | 3715-31-9 | [1][2][3] |

| Molecular Formula | C₆H₉NaO₃ | [1][3] |

| Molecular Weight | 152.12 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [4] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Soluble in PBS (pH 7.2) (≥10 mg/ml) | [3] |

| Storage Temperature | 2-8°C | [2] |

| SMILES | [Na+].CCC(C)C(=O)C([O-])=O | [2] |

| InChI | 1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | [2][3] |

| InChIKey | SMDJDLCNOXJGKC-UHFFFAOYSA-M | [2][3] |

Research Applications and Uses

3-Methyl-2-oxovaleric acid sodium salt is a crucial molecule in biomedical research, primarily due to its role in amino acid metabolism and its association with metabolic disorders.

-

Metabolic Disease Research: The accumulation of 3-Methyl-2-oxovaleric acid in tissues and bodily fluids is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[3][5] This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to a buildup of branched-chain amino acids and their corresponding α-keto acids.[3][5] Consequently, this compound serves as a key biomarker for the diagnosis and monitoring of MSUD.[5] It is also the compound responsible for the characteristic maple syrup odor in the urine, sweat, and ear wax of infants with the disease.[3]

-

Neuroscience and Toxicology: Elevated levels of 3-Methyl-2-oxovaleric acid are associated with neurotoxicity.[5] Researchers utilize this compound to model the neurological damage seen in MSUD and to study the underlying mechanisms of neurodegeneration.[2] It is used to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC), which can induce nerve cell death, providing a valuable tool for studying neuronal apoptosis and excitotoxicity.[2]

-

Enzyme Kinetics and Inhibition Studies: As a substrate for α-keto acid dehydrogenases, 3-Methyl-2-oxovaleric acid sodium salt is employed to investigate the specificity, distribution, and kinetics of these enzymes.[2] Understanding the function of these enzymes is critical, as their dysregulation is implicated in various diseases.

-

Mitochondrial Function Research: This compound is used to study its effects on mitochondrial respiration and to induce mitochondrial dysfunction. By observing the impact of 3-Methyl-2-oxovaleric acid on cellular energy metabolism, researchers can gain insights into the pathophysiology of metabolic diseases and explore potential therapeutic interventions.

-

Nutritional Science: Studies have shown that dietary supplementation with (±)-3-methyl-2-oxovaleric acid can lead to lower food consumption and weight gain compared to isoleucine supplementation, suggesting a role in metabolic regulation.[3]

Metabolic Significance: The Branched-Chain Amino Acid Catabolism Pathway

3-Methyl-2-oxovaleric acid is an intermediate in the catabolic pathway of the essential amino acid isoleucine. This pathway is crucial for energy production and protein turnover, particularly in skeletal muscle.

The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts isoleucine to 3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvalerate).[5][6] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxovaleric acid.[7] A deficiency in the BCKDH complex leads to the accumulation of 3-methyl-2-oxovaleric acid and other branched-chain keto acids, resulting in MSUD.[5]

Experimental Protocols

Analysis of 3-Methyl-2-oxovaleric Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of 3-Methyl-2-oxovaleric acid in urine.

1. Sample Preparation and Extraction: a. To 1 mL of a urine sample, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).[8] b. Acidify the sample to a pH of less than 2 using hydrochloric acid (HCl).[8] c. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes. Repeat this extraction step twice.[8] d. Combine the organic layers (ethyl acetate) and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.[8]

2. Derivatization: a. To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate for 90 minutes at 37°C to protect the keto group.[9] b. Subsequently, add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C to silylate the carboxylic acid group, thereby increasing volatility.[9]

3. GC-MS Analysis: a. GC Column: Utilize a 30 m x 0.25 mm internal diameter x 0.25 µm film thickness DB-5ms capillary column or an equivalent.[8] b. Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[8] c. Injection: Inject 1 µL of the derivatized sample in splitless mode at an injector temperature of 250°C.[8] d. Oven Temperature Program: i. Initial temperature of 70°C for 1 minute. ii. Ramp up to 280°C at a rate of 5°C/min. iii. Hold at 280°C for 5 minutes.[8] e. MS Parameters: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 50 to 550. iii. Data Acquisition: Use full scan mode for identification and Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized 3-Methyl-2-oxovaleric acid.[8]

4. Quantification: a. Identify the peak corresponding to the derivatized 3-Methyl-2-oxovaleric acid based on its retention time and mass spectrum in comparison to an authentic standard. b. Generate a calibration curve using known concentrations of the standard and normalize the analyte's peak area to the peak area of the internal standard for accurate quantification.[8]

References

- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (±)-3-甲基-2-氧戊酸 钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 6. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Lactate: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl lactate (B86563), a bio-derived solvent, is gaining significant traction across a multitude of industries due to its favorable safety profile, high solvency power, and biodegradability. This guide provides an in-depth technical overview of the core industrial applications of methyl lactate, presenting key data, experimental protocols, and process visualizations to support research and development efforts.

Physicochemical and Safety Profile

This compound (CH₃CH(OH)COOCH₃) is a colorless liquid with a mild, fruity odor, produced through the esterification of lactic acid with methanol (B129727).[1][2] Its inherent properties make it a versatile and environmentally conscious alternative to conventional petrochemical solvents.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₈O₃ | [4] |

| Molar Mass | 104.105 g·mol⁻¹ | [4] |

| Appearance | Colorless, clear liquid | [4] |

| Boiling Point | 144 to 145 °C (291 to 293 °F; 417 to 418 K) | [4] |

| Melting Point | -66 °C (−87 °F; 207 K) | [4] |

| Flash Point | 49 °C (120 °F; 322 K) | [4] |

| Density | 1.093 g/cm³ | [4] |

| Solubility in water | Miscible | [4] |

| Vapor Pressure | 0.393 kPa (at 20°C) | [5] |

| Viscosity | 3.106 cP (at 20°C) | [5] |

Safety and Environmental Profile

This compound is recognized for its low toxicity and ready biodegradability, positioning it as a "green solvent". A summary of its safety and environmental data is provided in Table 2.

| Parameter | Value/Information | References |

| Oral LD50 (rat) | >5,000 mg/kg | [5] |

| Inhalation LC50 (rat) | >5.73 g/m³ (no deaths) | [5] |

| Biodegradability | Readily biodegradable | |

| Biochemical Oxygen Demand (BOD) | 0.94 g/g | [5][6] |

| Chemical Oxygen Demand (COD) | 0.45 g/g | [5][6] |

| Hazard Classification | Flammable liquid (Category 3) | [7][8] |

Synthesis of this compound